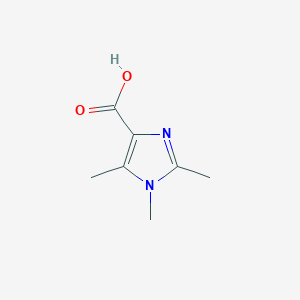
1,2,5-Trimethyl-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Trimethyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethyl-1H-imidazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and heterocycles . Another method involves the use of benzoic acid as a catalyst in a multicomponent reaction with vinyl azides, aromatic aldehydes, and aromatic amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of microwave-assisted synthesis and solvent-free conditions has been explored to enhance the yield and reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,5-Trimethyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The methyl groups and carboxylic acid functional group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as tert-butylhydroperoxide (TBHP) for oxidation reactions.
Reducing agents: Various reducing agents can be used depending on the desired product.
Catalysts: Nickel catalysts and benzoic acid are commonly used in the synthesis and reactions of this compound
Major Products
Applications De Recherche Scientifique
1,2,5-Trimethyl-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,2,5-Trimethyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,2,5-Trimethyl-1H-imidazole-4-carboxylic acid include:
1,2,4,5-Tetramethylimidazole: Another methyl-substituted imidazole with different substitution patterns.
1H-Imidazole-5-carboxylic acid: A related compound with a carboxylic acid functional group at a different position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H10N2O2 |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
1,2,5-trimethylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2/c1-4-6(7(10)11)8-5(2)9(4)3/h1-3H3,(H,10,11) |
Clé InChI |
XBJSECKIAQRFJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N1C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-aminoethyl)[(2,3-dihydro-1H-inden-5-yl)methyl]methylamine dihydrochloride](/img/structure/B13513155.png)
![5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B13513159.png)
![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B13513169.png)
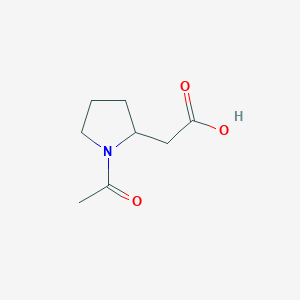
![tert-butylN-{1-[4-(bromomethyl)phenyl]propan-2-yl}carbamate](/img/structure/B13513185.png)
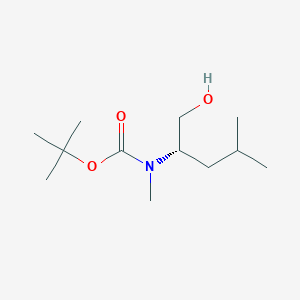
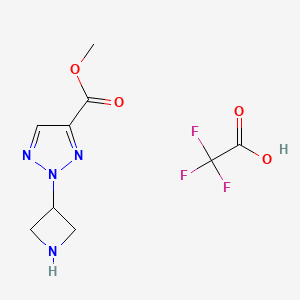
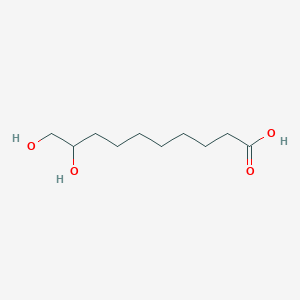

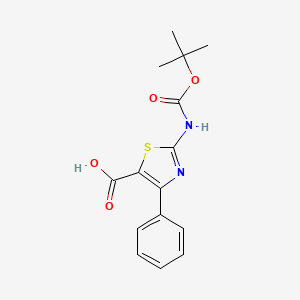
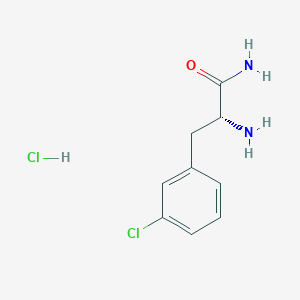
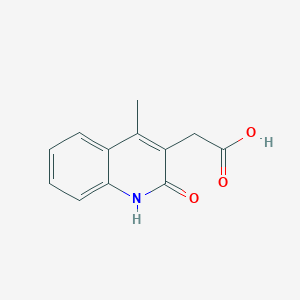

![6-Fluorospiro[3.3]heptane-2-sulfonyl chloride](/img/structure/B13513247.png)
